

Application Notes and Protocols for Olgotrelvir in High-Throughput Screening Assays

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Compound of Interest

Compound Name: Olgotrelvir

Cat. No.: B15136762

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Introduction

Olgotrelvir (formerly STI-1558) is an orally bioavailable prodrug of its active form, AC1115. It is a novel dual inhibitor targeting two key host and viral proteases involved in the lifecycle of SARS-CoV-2: the viral main protease (Mpro or 3CLpro) and the host's Cathepsin L (CTSL)[1][2][3]. This dual mechanism of action, inhibiting both viral replication and entry, makes **Olgotrelvir** a promising candidate for the treatment of COVID-19[1][4]. High-throughput screening (HTS) assays are crucial for the discovery and characterization of antiviral agents like **Olgotrelvir**. These notes provide an overview of the application of **Olgotrelvir** in relevant HTS assays and detailed protocols for their implementation.

Mechanism of Action

Olgotrelvir is converted in plasma to its active metabolite, AC1115[1][2]. AC1115 exerts its antiviral effect by:

- Inhibiting SARS-CoV-2 Main Protease (Mpro): Mpro is a viral cysteine protease essential for the cleavage of the viral polyproteins into functional proteins required for viral replication[1][4]. Inhibition of Mpro blocks the viral life cycle.
- Inhibiting Human Cathepsin L (CTSL): CTSL is a host cysteine protease located in the endosomes. SARS-CoV-2 can enter host cells via an endosomal pathway that requires the

cleavage of the viral spike (S) protein by CTSL to facilitate membrane fusion[1][4]. By inhibiting CTSL, **Olgotrelvir** can block this viral entry route.

This dual-targeting strategy offers the potential for enhanced antiviral efficacy and a higher barrier to the development of viral resistance[4].

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of **Olgotrelvir** and its active form, AC1115.

Table 1: In Vitro Inhibitory Activity of AC1115

Target	Assay Type	Value	Reference
SARS-CoV-2 Mpro (WA-1)	Enzyme Inhibition	IC50 = 2.7 nM	[5]
SARS-CoV-2 Mpro (Omicron)	Enzyme Inhibition	IC50 = 14.3 nM	[5]
Human Cathepsin L	Enzyme Inhibition	IC50 = 27.4 pM	[5]

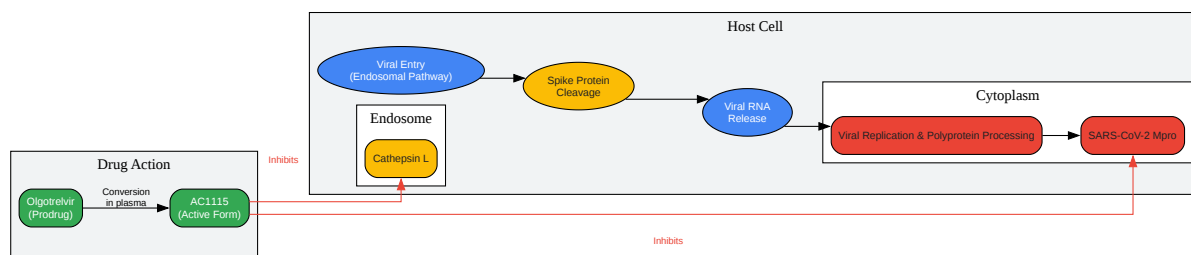
Table 2: In Vitro Antiviral Activity of AC1115 and **Olgotrelvir**

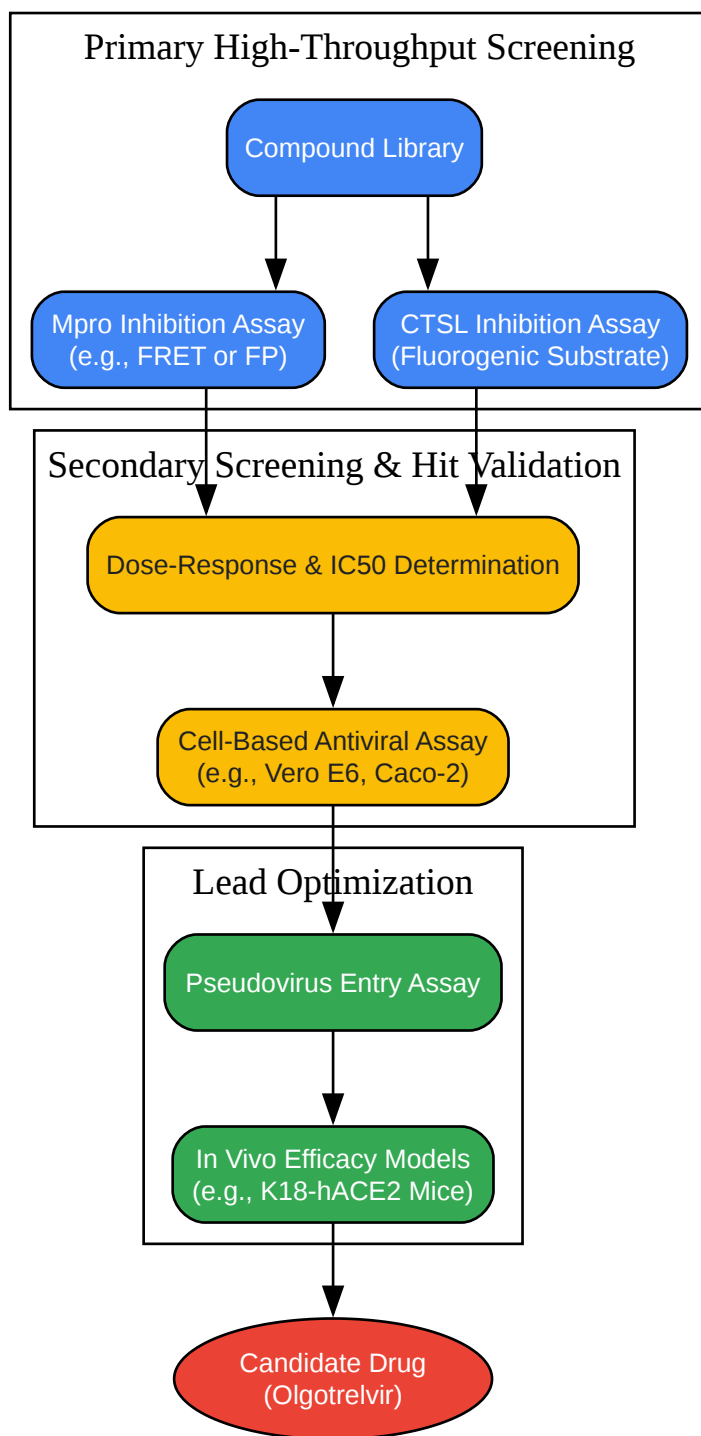
Compound	Cell Line	SARS-CoV-2 Variant	Assay Type	Value	Reference
AC1115	Vero E6	WA-1	Cell-based	EC50 = 1 μ M	[5]
AC1115	Vero E6	Omicron BA.5	Cell-based	EC50 = 0.8 μ M	[5]
Olgotrelvir	Vero E6	WA-1, Alpha, Beta, Delta, Lambda, Gamma	Cell-based	EC50 = 0.28 - 4.26 μ M	[6][7]
Olgotrelvir	Differentiated Normal Human Bronchial Epithelial Cells	Omicron BA.5	Cell-based	EC50 < 41 nM	[5]
Olgotrelvir	-	SARS-CoV-2 S protein pseudotyped rVSV	Viral Entry	IC50 = 54.5 - 81.4 nM	[5]

Table 3: In Vivo Efficacy of **Olgotrelvir** in K18-hACE2 Transgenic Mice

Parameter	Dosage	Effect	Reference
Lung Viral Load	500 and 1000 mg/kg BID	Significantly reduced	[5]
Body Weight Loss	400-1000 mg/kg BID	Prevented	[6][7]
Lung Pathology	400-1000 mg/kg BID	Reduced	[6][7]
Pro-inflammatory Cytokine Release (IL-6, TNF- α , GM-CSF)	400 mg/kg	Blocked	[6]

Signaling and Experimental Workflow Diagrams





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Phone: (601) 213-4426

Email: info@benchchem.com